molecular formula C17H26N2O3 B1197526 N,N-Diallylpentobarbital CAS No. 95575-11-4

N,N-Diallylpentobarbital

Cat. No.: B1197526
CAS No.: 95575-11-4
M. Wt: 306.4 g/mol
InChI Key: WOOJIBVDNKTPDJ-UHFFFAOYSA-N
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Description

N,N-Diallylpentobarbital (CAS synonym: N,N-DAPB) is a barbiturate derivative with the systematic IUPAC name 5-ethyl-5-(3-methylbutyl)-1,3-bis(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione . Its structure features a pyrimidine trione core substituted with ethyl and 3-methylbutyl groups at the C5 positions, while the nitrogen atoms at the 1- and 3-positions are each modified with allyl (prop-2-en-1-yl) groups. This substitution pattern distinguishes it from classical barbiturates, which typically lack unsaturated alkyl chains on the nitrogen atoms.

Properties

CAS No.

95575-11-4

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

5-ethyl-5-(3-methylbutyl)-1,3-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H26N2O3/c1-6-11-18-14(20)17(8-3,10-9-13(4)5)15(21)19(12-7-2)16(18)22/h6-7,13H,1-2,8-12H2,3-5H3

InChI Key

WOOJIBVDNKTPDJ-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CCC(C)C

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CCC(C)C

Synonyms

N,N-DAPB
N,N-diallylpentobarbital

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct comparisons with other barbiturates. However, N,N-Diallylpentobarbital can be analyzed alongside other N,N-disubstituted compounds from diverse chemical classes to highlight structural and functional differences.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Chemical Class Substituents on N-Atoms Key Features/Applications Reference
This compound Barbiturate Allyl (C₃H₅) Pyrimidine trione core; unsaturated N-substituents may enhance lipophilicity
N,N-Diethylacetamidine Amidines (d.20) Ethyl (C₂H₅) Linear alkyl substituents; regulated under export controls
N,N-Diisopropylformamidine Amidines (d.26) Isopropyl (C₃H₇) Branched alkyl chains; potential use in controlled substances
N,N'-Dibenzylethylenediamine salt of benzylpenicillin Penicillin salt Benzyl (C₆H₅CH₂) Enhances solubility and stability of benzylpenicillin; prolonged-release formulation

Key Findings:

This could influence blood-brain barrier penetration and metabolic degradation rates . In contrast, N,N'-Dibenzylethylenediamine () uses aromatic benzyl groups to improve the solubility of penicillin salts, demonstrating how N-substituents can tailor physicochemical properties for specific applications .

Synthetic Challenges :

  • The allyl groups in this compound may pose synthetic challenges compared to simpler alkyl-substituted amidines (). Allylation reactions often require careful control to avoid polymerization or side reactions .

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